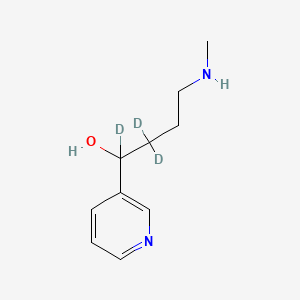![molecular formula C12H13N5 B563297 2-氨基-3,7,8-三甲基-3H-咪唑并[4,5-f]喹喔啉-d3 CAS No. 1189421-19-9](/img/structure/B563297.png)
2-氨基-3,7,8-三甲基-3H-咪唑并[4,5-f]喹喔啉-d3
描述
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a heterocyclic aromatic amine known for its mutagenic and carcinogenic properties. It is a derivative of quinoxaline and is often studied for its role in food mutagenesis and its potential health impacts .
科学研究应用
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Used to investigate the mechanisms of mutagenesis and carcinogenesis.
Medicine: Explored for its potential role in cancer research and as a model compound for studying DNA interactions.
Industry: Utilized in the development of analytical standards and as a reference material for mutagenicity testing
作用机制
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known to be a mutagenic and carcinogenic heterocyclic amine . These types of compounds are typically activated in the body through a process of hydroxylation and subsequent O-acetylation .
Biochemical Pathways
The compound is thought to be metabolized in the body via cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The metabolite formed as a result of this process can react with DNA to form adducts , which may lead to mutations and potentially contribute to carcinogenesis.
Pharmacokinetics
It’s known that the compound is soluble in dmos and methanol , which suggests it could be absorbed in the body when ingested. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
It’s known to be a mutagenic and carcinogenic compound , suggesting that it could cause DNA damage and potentially lead to the development of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3. For instance, the compound’s stability could be affected by exposure to light and air . Additionally, factors such as the individual’s diet, lifestyle, and genetic makeup could influence how the compound is metabolized and its overall effects in the body.
生化分析
Biochemical Properties
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 .
Cellular Effects
It is known to be a mutagenic and carcinogenic compound, suggesting that it may have significant effects on cell function .
Molecular Mechanism
It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .
Dosage Effects in Animal Models
In animal models, 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 (200 and 400 ppm in the diet) has been shown to induce tumor formation in rats
Metabolic Pathways
The metabolic pathways of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involve its activation by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively .
准备方法
The synthesis of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 typically involves the condensation of appropriate precursors under controlled conditions. One method involves the reaction of 2-nitro-3,7,8-trimethylquinoxaline with a reducing agent to form the corresponding amine . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
化学反应分析
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include various substituted quinoxalines and amines .
相似化合物的比较
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:
- 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
- 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine .
These compounds share structural similarities but differ in their substitution patterns, which can influence their chemical reactivity and biological activity.
属性
IUPAC Name |
7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHIQJNQCWLNR-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)




![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)





![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)

